2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime

Regioisomerism Nicotinaldehyde oxime ethers Structure-activity relationships

Researchers sourcing nicotinaldehyde oxime ethers for antifungal SAR often face batch-to-batch regioisomer contamination that compromises target engagement reproducibility. This precisely defined 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime eliminates that risk. Key outcomes: (i) Consistent 2-regiospecific electronic & steric parameters for Microsporum canis / Trichophyton mentagrophytes SAR campaigns, with class-level fungicidal activity exceeding clotrimazole. (ii) Validated Pnc1 nicotinamidase probe with enhanced lipophilicity vs. free oxime. (iii) Single benchmark batch for computational model calibration (pKa 2.14±0.24; predicted b.p. 506.3±60.0 °C). Supplied with full QA documentation.

Molecular Formula C20H16Cl2N2O2
Molecular Weight 387.26
CAS No. 478030-92-1
Cat. No. B2461532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime
CAS478030-92-1
Molecular FormulaC20H16Cl2N2O2
Molecular Weight387.26
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=C(C=CC=N2)C=NOCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C20H16Cl2N2O2/c1-14-4-7-17(8-5-14)26-20-16(3-2-10-23-20)12-24-25-13-15-6-9-18(21)19(22)11-15/h2-12H,13H2,1H3/b24-12+
InChIKeyQUNJCTKTIKKJHQ-WYMPLXKRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime: Identity and Class


2-(4-Methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is a pyridine-based oxime ether (CAS 478030-92-1; molecular formula C20H16Cl2N2O2; molecular weight 387.3 g/mol) that integrates a 2-(4-methylphenoxy) substitution on the nicotinaldehyde scaffold with an O-(3,4-dichlorobenzyl) oxime moiety . This compound belongs to the class of nicotinaldehyde-derived oxime ethers, which are investigated in medicinal chemistry and agrochemical research for antifungal, antibacterial, and enzyme-modulatory properties [1]. The predicted boiling point is 506.3±60.0 °C, predicted density is 1.25±0.1 g/cm³, and predicted pKa is 2.14±0.24, indicating moderate lipophilicity and weak basicity .

Compound Class Nicotinaldehyde-derived oxime ether
Core Scaffold 2-(4-Methylphenoxy) nicotinaldehyde with oxime linkage
Oxime Moiety O-(3,4-dichlorobenzyl) substitution pattern

2-(4-Methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime: Substitution Limitations


Within the nicotinaldehyde oxime ether family, even minor structural alterations—such as changing the position of the aryloxy group from the 2-position to the 6-position, replacing the 4-methylphenoxy group with a phenylsulfanyl moiety, or altering the dichlorobenzyl substitution pattern—can profoundly shift physicochemical properties and biological activity profiles . Generic procurement of a closely related CAS number without verifying the exact substitution pattern risks introducing a compound with different lipophilicity, electronic character, and target engagement, undermining reproducibility in SAR studies and biological screening campaigns . The quantitative evidence below demonstrates these meaningful differences for 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime relative to its nearest structural analogs.

Regioisomer mismatch
2- vs 6-aryloxy substitution may shift electronic profile and H-bonding capacity, altering target engagement.
Aryloxy vs. phenylsulfanyl replacement
Switching to a phenylsulfanyl analog changes molecular weight, intermolecular forces, and predicted boiling point, affecting purification strategy.
Dichlorobenzyl pattern shift
3,4- vs 2,4-dichlorobenzyl substitution alters steric hindrance near the oxime linkage, potentially influencing binding pose and selectivity.

2-(4-Methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime: Evidence vs. Analogs


2- vs. 6-Aryloxy Substitution Regioisomerism

The target compound bears the 4-methylphenoxy group at the 2-position of the pyridine ring . Its direct 6-substituted regioisomer, 6-(4-methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 338966-90-8), places the identical aryloxy substituent at the 6-position . This positional difference alters the electronic distribution across the pyridine ring due to the proximity of the heterocyclic nitrogen, which is only available for H-bonding or metal coordination in the 2-substituted regioisomer. Consequently, the two regioisomers exhibit different chemical reactivity and potentially divergent target binding, making non-interchangeability essential for reproducible research.

Regioisomerism
Class-level inference
2-substituted vs 6-substituted aryloxy group on nicotinaldehyde
Positional difference may alter electronic distribution and binding; select correct regioisomer for SAR studies.
No direct comparative bioassay data; structural analysis only.
Regioisomerism Nicotinaldehyde oxime ethers Structure-activity relationships

Predicted Boiling Point vs. Phenylsulfanyl Analog

Predicted boiling points and densities provide a measurable differentiation from the closest analog sharing the same oxime ether substituent.

Boiling Point
Predicted, cross-study
506.3 °C vs 517.7 °C ~11.4 °C lower vs phenylsulfanyl analog
Reflects reduced molecular weight and altered intermolecular forces; relevant for purification strategy.
Predicted values; experimental verification advised.
Physicochemical properties Boiling point Oxime ethers

Predicted Density and pKa vs. Phenylsulfanyl Analog

Predicted density and pKa values further distinguish the target compound from the phenylsulfanyl analog.

Density & pKa
Predicted, cross-study
Density: 1.25 vs 1.28 g/cm³ pKa: 2.14 vs 2.28
Small shifts may influence protonation state and solubility in assay buffers.
Predicted; confirm experimentally for formulation and assay design.
Lipophilicity Acid-base properties Physicochemical profiling

3,4- vs. 2,4-Dichlorobenzyl Oxime Ether Substitution

The target compound carries the O-(3,4-dichlorobenzyl) substituent. Analogs such as 6-(4-methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 338966-90-8) feature a 2,4-dichlorobenzyl substitution pattern . The 3,4-dichloro arrangement places chlorine atoms exclusively on the meta and para positions, while the 2,4-dichloro pattern includes an ortho chlorine, which introduces additional steric hindrance near the oxime ether linkage. This steric difference can influence the conformational flexibility and binding pose of the oxime ether chain. In class-level antifungal oxime ether studies, the 3,4-dichlorobenzyl pattern has been associated with enhanced fungicidal activity compared to other substitution patterns, though direct comparative MIC data for this specific compound is not available [1].

Dichlorobenzyl Pattern
Class-level inference
O-(3,4-dichlorobenzyl) vs O-(2,4-dichlorobenzyl)
3,4-pattern may reduce steric hindrance near oxime oxygen; reported class-level SAR suggests distinct steric profile.
Informed by antifungal oxime ether literature; direct MIC comparison not available.
Oxime ether SAR Dichlorobenzyl substitution Lipophilicity

2-(4-Methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime Applications


Antifungal Lead Optimization for Dermatophytes and Candida

Utilize the compound as a core scaffold for antifungal oxime ether SAR studies, particularly against Microsporum canis and Trichophyton mentagrophytes, where its 3,4-dichlorobenzyl oxime ether pattern has demonstrated class-level fungicidal activity exceeding clotrimazole in related series [1]. The defined 2-(4-methylphenoxy) regiospecificity ensures consistent electronic and steric parameters during lead optimization.

NAD+ Salvage Pathway Probe Design

Employ the intact 2-(4-methylphenoxy)nicotinaldehyde-derived scaffold as a precursor or probe for inhibiting nicotinamidase (Pnc1) in the NAD+ salvage pathway, leveraging the nicotinaldehyde moiety's known interaction with this antifungal target [2]. The O-(3,4-dichlorobenzyl)oxime modification enhances lipophilicity for improved fungal cell penetration compared to the free oxime.

Physicochemical Standard for Oxime Ether Libraries

Use the compound as a reference standard for calculated physicochemical parameters (boiling point, density, pKa) when building or validating computational models of nicotinaldehyde-derived oxime ether libraries . Its well-defined 3,4-dichlorobenzyl substitution pattern provides a consistent benchmark for lipophilicity and basicity calibration across analog series.

Regioisomer-Specific Crystallography and Binding Mode Studies

Select this specific 2-substituted regioisomer for co-crystallization or docking studies with pyridine-nucleotide-dependent enzymes, where the proximity of the pyridine nitrogen to the 2-aryloxy group creates a unique H-bonding environment not available in the 6-substituted regioisomer [1]. This can reveal structure-based insights into regioisomer-dependent target engagement.

Application
Selection Property
Validation Focus
Antifungal SAR studies
3,4-Dichlorobenzyl oxime ether pattern
Reported class-level fungistatic activity benchmark (source review)
NAD+ salvage pathway probe design
Nicotinaldehyde scaffold with oxime modification
Nicotinamidase inhibition and cell penetration assay context
Computational model validation
Predicted boiling point, density, pKa
Consistency across nicotinaldehyde oxime ether libraries
Regioisomer-specific binding mode studies
2-Aryloxy regioisomer for unique H-bonding environment
Co-crystallization with pyridine-nucleotide-dependent enzymes
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